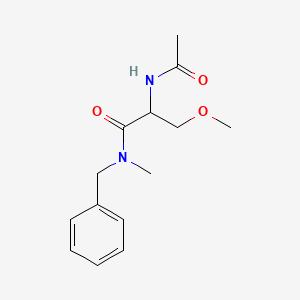

2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide

Description

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide |

InChI |

InChI=1S/C14H20N2O3/c1-11(17)15-13(10-19-3)14(18)16(2)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,15,17) |

InChI Key |

SGYKCQVUCNHDRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(COC)C(=O)N(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide can be achieved through various synthetic routes. One common method involves the use of Boc-serine to form lactone, followed by O-methylation without the need for a catalyst . Another method involves a one-pot process starting from D-serine, where the protection of D-serine with a suitable protecting agent and O-methylation of N-Boc-D-serine is carried out in a single phase system without the use of a phase transfer catalyst .

Industrial Production Methods: Industrial production methods for this compound are designed to be simple and suitable for large-scale production. The process typically involves the use of readily available starting materials and mild reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride, which is used for acetylation, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in further pharmaceutical research and development .

Scientific Research Applications

2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology and medicine, it is used as an anticonvulsant for the treatment of partial-onset seizures and diabetic neuropathic pain . Additionally, it is used in the development of new pharmaceuticals and in the study of the structure-activity relationship of similar compounds .

Mechanism of Action

The mechanism of action of 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide involves its interaction with voltage-gated sodium channels in the central nervous system. By stabilizing the inactivated state of these channels, the compound reduces neuronal excitability and prevents the propagation of seizures . This mechanism is similar to that of other anticonvulsants, but the specific molecular targets and pathways involved are unique to this compound.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in pharmaceutical research and development. Its unique chemical structure and pharmacological properties make it a valuable tool in the treatment of neurological disorders and in the development of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.